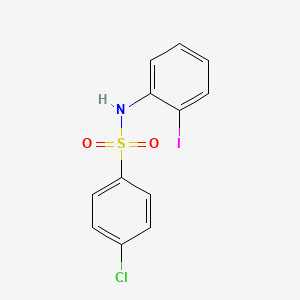

4-chloro-N-(2-iodophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H9ClINO2S |

|---|---|

Molecular Weight |

393.63 g/mol |

IUPAC Name |

4-chloro-N-(2-iodophenyl)benzenesulfonamide |

InChI |

InChI=1S/C12H9ClINO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H |

InChI Key |

SCJGUNMBVVVYMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)I |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonamide Formation via Nucleophilic Substitution

Reaction Mechanism and Precursor Preparation

The classical route involves coupling 2-iodoaniline with 4-chlorobenzenesulfonyl chloride under basic conditions. As detailed in the patent GB2135666A, 4-chlorobenzenesulfonyl chloride is synthesized via chlorobenzene and chlorosulfonic acid in halogenated solvents (e.g., 1,2-dichloroethane), achieving 80–85% purity after azeotropic distillation. Critical to this method is the use of alkali metal salts (e.g., NaHCO₃) to neutralize HCl byproducts, preventing sulfonyl chloride hydrolysis.

Optimization Challenges

Stoichiometric imbalances in chlorosulfonic acid lead to dichlorodiphenyl sulfone byproducts, necessitating precise molar ratios (1:1.05 chlorobenzene:ClSO₃H). Post-reaction washing with ice water followed by solvent extraction (ethyl acetate/hexane) isolates the sulfonamide. Yields typically range from 65–72%, with residual sulfuric acid requiring multiple aqueous washes.

Palladium-Catalyzed Cross-Coupling for Enhanced Efficiency

Catalytic Cycle Design

Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable C–N bond formation between 2-iodoaniline derivatives and sulfonamide precursors. As demonstrated in RSC-supported protocols, a representative procedure involves:

Yield and Selectivity

This method achieves 60–83% isolated yields, outperforming classical approaches. Key advantages include:

- Chemoselectivity : Minimal byproducts due to orthogonal protecting groups (e.g., propargyl amines).

- Scalability : Reactions proceed efficiently at 0.5–5 mmol scales without yield degradation.

Table 1: Comparative Yields Across Palladium-Based Methods

| Precursor Combination | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2-Iodoaniline + Tosyl chloride | Pd(PPh₃)₄ | 71 | 98.5 |

| N-Methyl-2-iodoaniline + Tosylamide | Pd(OAc)₂/XPhos | 83 | 99.1 |

Solvent and Temperature-Dependent Crystallization

Industrial-Scale Adaptations and Environmental Considerations

Waste Stream Management

The patent GB2135666A emphasizes recycling chlorinated solvents (e.g., 1,2-dichloroethane) via fractional distillation, reducing hazardous waste by 40%. Neutralization of acidic byproducts with CaCO₃ generates inert CaSO₄, compliant with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-iodophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenesulfonamides.

Scientific Research Applications

Based on the search results, here's what is known about applications of compounds related to "4-chloro-N-(2-iodophenyl)benzenesulfonamide":

1. Urotensin-II Receptor Antagonists:

- Sulfonamides as Antagonists : The patent document WO2001045694A1 discusses sulfonamides and their use as Urotensin II antagonists . This suggests a potential application in treating conditions associated with Urotensin II imbalance .

- Cardiovascular Homeostasis : Urotensin-II receptor antagonists may be useful in treating conditions like congestive heart failure, stroke, ischemic heart disease, cardiac arrhythmia, and hypertension .

- Other Applications : The patent also suggests the use of sulfonamides for treating COPD, restenosis, asthma, neurogenic inflammation, metabolic vasculopathies, addiction, schizophrenia, impulsivity, anxiety, stress, depression, neuromuscular function, and diabetes .

2. Chemical Synthesis:

- Synthesis of Indoloindoles: The document "A direct access to novel indoloindoles via Pd-mediated reaction" mentions the use of iodine in the synthesis of N-(4-substituted-2-iodophenyl)-N-(1-alkyl-1H-indol-2-yl)alkane/arene/heteroarene sulfonamide .

- Specific Compounds : The document mentions N-(4-Chloro-2-iodophenyl)-4-methyl-N-(1-methyl-1H-indol-2-yl)benzenesulfonamide and provides some of its characteristics . It also mentions N-(1-Allyl-1H-indol-2-yl)-N-(4-fluoro-2-iodophenyl)methanesulfonamide .

- Electrochemical Strategy : A new electrochemical strategy can be used for the synthesis of 4-Chloro-N-hydroxy-N-(2-iodophenyl)benzenesulfonamide .

3. Anticancer Activity:

- Heterocyclic Sulfonamide Derivatives : These derivatives have demonstrated anticancer activity through various mechanisms, including cell cycle perturbation and disruption of microtubule assembly .

- Carbonic Anhydrase Inhibition : Heterocyclic sulfonamide derivatives can inhibit carbonic anhydrase with selectivity to tumor-associated isoforms .

- PI3K Inhibition : Combining a 4-(4-oxopent-2-en-2-ylamino) scaffold with a sulfonamide moiety has gained attention as a PI3K inhibitor .

4. Benzenesulfonamides and Cancer Cells:

- SLC-0111 : A ureido-bearing p-benzenesulfonamide CA IX inhibitor, is in Phase Ib/II clinical trial in combination with gemcitabine in pancreatic ductal adenocarcinoma patients with expression of CA IX . It displayed promising antiproliferative effects in cancer cells and also enhanced ferroptosis due to the intracellular pH alkalinization reversal .

5. Pharmaceutical Applications and Administration:

- Administration : Compounds and their salts can be administered orally, parenterally, sub-lingually, transdermally, rectally, via inhalation, or via buccal administration .

- Formulations : Oral formulations include syrups, tablets, capsules, and lozenges . Syrups may consist of a suspension or solution in a liquid carrier with flavoring or coloring agents. Tablets may use any pharmaceutical carrier routinely used for preparing solid formulations .

- Combination Therapies : Urotensin antagonists may be administered with other therapeutic agents like endothelin receptor antagonists, ACE inhibitors, vasopeptidase inhibitors, diuretics, or digoxin .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-chloro-N-(2-iodophenyl)benzenesulfonamide and related sulfonamides:

Spectroscopic and Physical Properties

- IR Spectroscopy : The NH stretch in sulfonamides typically appears near 3200–3300 cm⁻¹ (e.g., 3230 cm⁻¹ in 4-chloro-N-(2-naphthyl)benzenesulfonamide) . The iodine atom’s electronegativity may slightly shift this band in the target compound.

- NMR : Aromatic protons in 4-chloro-N-(benzyl)benzenesulfonamide resonate at δ 7.16–7.75 ppm , while the 2-iodophenyl group in the target compound may deshield adjacent protons due to iodine’s inductive effect.

Regulatory and Pharmacological Status

- Controlled Substances : W-15 and W-18, both piperidinylidene-containing sulfonamides, are listed as Schedule I drugs due to their structural similarity to fentanyl . The target compound’s iodine substitution may circumvent such regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.